

"diammonium succinate chemical structure and formula"

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Compound of Interest

Compound Name: *Diammonium succinate*

Cat. No.: *B096961*

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An In-depth Technical Guide to **Diammonium Succinate**

Introduction

Diammonium succinate, also known as ammonium succinate, is the ammonium salt of succinic acid.^[1] It is an organic compound that presents as colorless, water-soluble crystals.^[1] ^[2] This compound serves as a versatile chemical intermediate in various industries, including the manufacturing of lacquers, perfume esters, and pharmaceuticals.^[1]^[2] Furthermore, it finds application in the food industry as a sequestrant, buffer, and neutralizing agent. For researchers and drug development professionals, understanding the properties and reaction pathways of **diammonium succinate** is crucial, particularly due to the biological significance of its constituent succinate anion, a key metabolite in the citric acid cycle.

Chemical Identity and Formula

Diammonium succinate is identified by the CAS Registry Number 2226-88-2.

- IUPAC Name: diazanium;butanedioate
- Chemical Formula: $C_4H_{12}N_2O_4$
- Alternative Formula: $C_4H_6O_4 \cdot 2H_3N$
- Synonyms: Ammonium succinate, Butanedioic acid, diammonium salt, Succinic acid, diammonium salt.

Physicochemical Properties

The key quantitative properties of **diammonium succinate** are summarized in the table below.

Property	Value	Unit	Source(s)
Molecular Weight	152.15	g/mol	
Appearance	Colorless crystals	-	
Density	1.601	g/cm ³	
Boiling Point	236.1	°C	
Solubility	Soluble	in water	
SMILES	C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]	-	
InChI Key	NHJPVZLSLOHJDM-UHFFFAOYSA-N	-	

Chemical Structure and Visualization

Diammonium succinate is an ionic compound formed from one succinate dianion and two ammonium cations. The negative charges are localized on the oxygen atoms of the carboxylate groups, and the positive charges are on the ammonium ions.

Caption: Ionic structure of **diammonium succinate**.

Experimental Protocols

Protocol 1: Synthesis of Diammonium Succinate

This protocol describes the synthesis of **diammonium succinate** via the acid-base neutralization reaction between succinic acid and ammonium hydroxide.

Materials:

- Succinic acid (H₂C₄H₄O₄)

- Ammonium hydroxide solution (NH₄OH, e.g., 25% aqueous ammonia)
- Deionized water
- Reaction vessel with stirring capability
- Crystallization dish
- pH meter or indicator strips

Methodology:

- **Dissolution:** Prepare a concentrated aqueous solution of succinic acid by dissolving it in a minimal amount of warm deionized water in the reaction vessel.
- **Neutralization:** While stirring, slowly add ammonium hydroxide solution to the succinic acid solution. The reaction is exothermic; control the rate of addition to manage the temperature. The reaction is: $2\text{NH}_4\text{OH} + \text{H}_2\text{C}_4\text{H}_4\text{O}_4 \rightarrow (\text{NH}_4)_2\text{C}_4\text{H}_4\text{O}_4 + 2\text{H}_2\text{O}$.
- **pH Monitoring:** Continuously monitor the pH of the solution. Continue adding ammonium hydroxide until the solution is neutralized (pH \approx 7.0).
- **Concentration:** Gently heat the resulting solution to evaporate excess water and concentrate the **diammonium succinate** solution. Avoid overheating, as thermal decomposition can occur.
- **Crystallization:** Transfer the concentrated solution to a crystallization dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of colorless crystals.
- **Isolation and Drying:** Isolate the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under a vacuum to yield pure **diammonium succinate**.

Protocol 2: Thermal Conversion to Succinimide

Diammonium succinate can be converted to succinimide, a precursor for other valuable chemicals like 2-pyrrolidone. This protocol is based on methods described in patent literature.

Materials:

- **Diammonium succinate**
- High-temperature reaction vessel equipped with a distillation apparatus
- Heating mantle
- Vacuum source

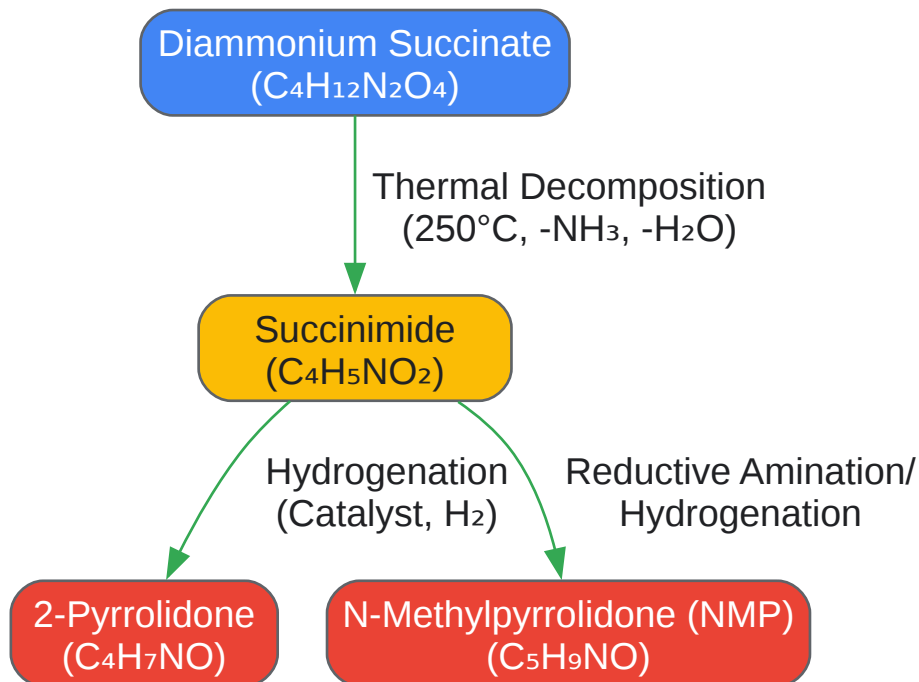
Methodology:

- **Reactant Loading:** Place a known quantity of **diammonium succinate** into the reaction vessel.
- **Initial Dehydration:** Heat the reactant to approximately 175°C under atmospheric pressure. This step primarily removes water.
- **Cyclization Reaction:** Increase the temperature to 250°C. At this temperature, **diammonium succinate** undergoes thermal decomposition and cyclization to form succinimide, releasing ammonia and water.
- **Product Isolation:** The succinimide product can be purified from the reaction mixture by distillation, potentially under reduced pressure. A distillate containing a high percentage of succinimide (e.g., 88-92 wt%) can be collected.
- **Analysis:** The purity of the resulting succinimide can be confirmed using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Chemical Conversion Workflow

Diammonium succinate is a valuable starting material for synthesizing other important industrial chemicals. A key pathway involves its conversion to succinimide, which can then be hydrogenated to produce 2-pyrrolidone or N-methylpyrrolidone (NMP), a common solvent and reagent.

Conversion of Diammonium Succinate



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Caption: Reaction pathway from **diammonium succinate** to pyrrolidones.

Biological Relevance of the Succinate Anion

While **diammonium succinate** itself is primarily used as a chemical reagent, its anion, succinate, is a central metabolite in cellular respiration.

- **Citric Acid Cycle:** Succinate is a key intermediate in the citric acid cycle (Krebs cycle). It is formed from succinyl-CoA and is subsequently oxidized to fumarate by the enzyme succinate dehydrogenase (SDH). This reaction is unique as SDH (also known as Complex II) is part of both the citric acid cycle and the mitochondrial electron transport chain.
- **Oncometabolite:** In certain cancers, mutations in the genes encoding for SDH can lead to a massive accumulation of succinate. This excess succinate can inhibit 2-oxoglutarate-dependent enzymes, leading to widespread changes in DNA and histone methylation. These epigenetic alterations can drive cancer progression, establishing succinate as an oncometabolite.

This dual role makes the study of succinate and its derivatives highly relevant for professionals in biochemistry and drug development targeting metabolic and epigenetic pathways.

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References

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